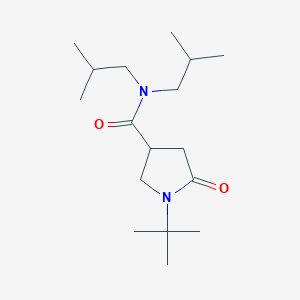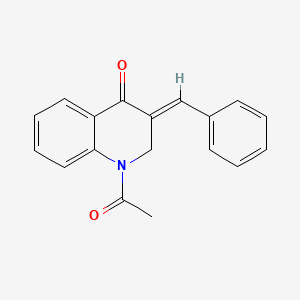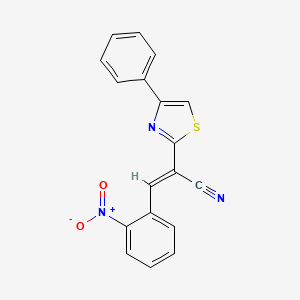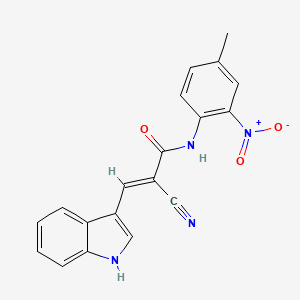![molecular formula C18H21F3N2O4 B5257899 4-hydroxy-4,5,5-trimethyl-3-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5257899.png)
4-hydroxy-4,5,5-trimethyl-3-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-hydroxy-4,5,5-trimethyl-3-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one is a complex organic compound with potential applications in various scientific fields. Its unique structure, characterized by the presence of an indole ring and an oxazolidinone core, makes it an interesting subject for research and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-4,5,5-trimethyl-3-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one typically involves multiple steps:
Formation of the Indole Derivative: : Starting with the synthesis of the indole derivative through Fischer indole synthesis.
Attachment of the Indole Derivative: : The indole derivative is then attached to a suitable ethyl spacer via alkylation.
Formation of Oxazolidinone Core: : The final step involves the cyclization of the intermediate to form the oxazolidinone core under controlled conditions.
Industrial Production Methods
Industrial production might leverage optimized and scalable processes, possibly using continuous flow chemistry to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate.
Reduction: : Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: : Various nucleophilic and electrophilic substitution reactions can occur at different positions in the molecule.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, room temperature or slightly elevated temperatures.
Reduction: : Lithium aluminum hydride, in anhydrous ether.
Substitution: : Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions vary depending on the specific conditions and reagents used but often involve modifications to the indole ring or the oxazolidinone core.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-hydroxy-4,5,5-trimethyl-3-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one can be used as a building block for the synthesis of more complex molecules.
Biology
In biology, it might be used to study its interactions with various biological targets, given the presence of the indole moiety which is common in many bioactive compounds.
Medicine
Potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical compounds, especially those targeting serotonin receptors due to the indole structure.
Industry
In the industrial sector, its applications could extend to the production of specialized polymers or as an intermediate in fine chemical synthesis.
Wirkmechanismus
The precise mechanism of action for 4-hydroxy-4,5,5-trimethyl-3-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one depends on its specific application. Generally, the indole moiety may interact with various biological receptors, while the oxazolidinone core might influence its binding properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-hydroxy-4,5,5-trimethyl-3-{2-[2-methyl-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one
4-hydroxy-4,5,5-trimethyl-3-{2-[2-methyl-5-methoxy-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one
4-hydroxy-4,5,5-trimethyl-3-{2-[2-methyl-5-chloro-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one
Uniqueness
The trifluoromethoxy group in 4-hydroxy-4,5,5-trimethyl-3-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one confers unique electronic properties, potentially enhancing its stability and reactivity compared to similar compounds without this group.
Eigenschaften
IUPAC Name |
4-hydroxy-4,5,5-trimethyl-3-[2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl]-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O4/c1-10-12(7-8-23-15(24)27-16(2,3)17(23,4)25)13-9-11(26-18(19,20)21)5-6-14(13)22-10/h5-6,9,22,25H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLROKADLQUKAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC(F)(F)F)CCN3C(=O)OC(C3(C)O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(4-chlorophenyl)acryloyl]-3,5-dimethylpiperidine](/img/structure/B5257834.png)
![2-[(E)-2-(5-bromo-2-methoxyphenyl)ethenyl]-8-methoxyquinoline](/img/structure/B5257835.png)

![1-cyclohexyl-2-[(E)-2-methylbut-2-enyl]-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B5257859.png)
![N-[(4-chlorophenyl)methyl]-2-(2-methylphenyl)acetamide](/img/structure/B5257867.png)
![4-[[(4-Methylsulfanylphenyl)methylamino]methyl]benzoic acid;hydrochloride](/img/structure/B5257875.png)


![(3R,4R)-4-(hydroxymethyl)-1-[[5-(2-methylpropyl)thiophen-2-yl]methyl]piperidin-3-ol](/img/structure/B5257909.png)
![N-{5,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}cyclohexanecarboxamide](/img/structure/B5257912.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B5257914.png)
![2-({4-ALLYL-5-[4-(DIETHYLAMINO)PHENYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE](/img/structure/B5257921.png)

